molecular formula C11H14N2O3S B2690527 1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide CAS No. 1041567-41-2

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide

Cat. No.: B2690527
CAS No.: 1041567-41-2
M. Wt: 254.3
InChI Key: DRMZIWPMKAEIAZ-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design of novel anti-inflammatory agents. Its structure incorporates key features recognized in selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential for development into gastric-safe therapeutics . The core methanesulfonamide (MSA) moiety is a well-established pharmacophore that confers high affinity and selectivity for the COX-2 enzyme . The 4-cyanophenyl group and the 2-methoxyethyl side chain on the sulfonamide nitrogen are strategic modifications that may optimize the molecule's binding interactions within the active site of COX-2 and influence its overall pharmacokinetic profile. Key Research Applications & Value • Selective COX-2 Inhibitor Development: This compound is a candidate for the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that methanesulfonamide derivatives can exhibit potent COX-2 inhibitory activity, which is crucial for managing inflammation and pain while potentially minimizing the gastrointestinal ulcers and renal toxicity associated with non-selective COX inhibition . • Structure-Activity Relationship (SAR) Studies: Researchers can use this derivative to explore how modifications to the sulfonamide moiety (such as the introduction of an ether-containing chain) impact biological activity, selectivity, and drug-like properties. This is essential for optimizing lead compounds in a drug discovery pipeline . • Mechanism of Action: The compound is designed to target the cyclooxygenase pathway. It potentially acts by penetrating the secondary pocket of the COX-2 enzyme and forming critical hydrogen bonds with amino acid residues such as Val523 and Ser353, a mechanism observed in other marketed sulfonamide-based COX-2 inhibitors . The valine residue at position 523 in COX-2 creates a larger active site pocket compared to COX-1, which the methylsulfonamide pharmacophore is uniquely able to access, thereby providing selectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-4-2-10(8-12)3-5-11/h2-5,13H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMZIWPMKAEIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-cyanophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-cyanophenylmethanesulfonamide. The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and methoxyethyl chain are susceptible to oxidation under controlled conditions.

Reaction Type Reagents/Conditions Products References
Sulfur oxidationH₂O₂ (30%), 60°C, 6 hoursSulfone derivatives
Alkyl chain oxidationKMnO₄, acidic aqueous solutionMethoxyethyl → ketone or carboxylic acid

Key Findings :

  • Oxidation of the sulfonamide sulfur produces sulfone derivatives with enhanced electrophilicity.

  • Methoxyethyl side-chain oxidation yields ketones or carboxylic acids, depending on reaction time and stoichiometry.

Reduction Reactions

The cyanophenyl group undergoes selective reduction while preserving the sulfonamide framework.

Reaction Type Reagents/Conditions Products References
Nitrile reductionH₂ (1 atm), Pd/C, ethanol, 25°C4-Aminophenyl derivative
LiAlH₄, THF, 0°C → 25°CPrimary amine with intact sulfonamide

Key Findings :

  • Catalytic hydrogenation selectively reduces the nitrile to an amine without affecting the sulfonamide group .

  • Strong reducing agents like LiAlH₄ yield primary amines but require careful temperature control to prevent over-reduction.

Substitution Reactions

The methoxyethyl group participates in nucleophilic substitution under basic conditions.

Reaction Type Reagents/Conditions Products References
SN2 displacementNaNH₂, DMF, 80°CMethoxyethyl → aminoethyl derivative
Ether cleavageBBr₃, CH₂Cl₂, -78°C → 25°CMethoxy → hydroxyl group

Mechanistic Insights :

  • SN2 displacement replaces the methoxyethyl group with nucleophiles (e.g., amines), enabling structural diversification.

  • Boron tribromide cleaves the ether bond, generating a hydroxyl group for further functionalization.

Cycloaddition and Cross-Coupling

The cyanophenyl group facilitates metal-catalyzed reactions.

Reaction Type Reagents/Conditions Products References
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMEBiaryl derivatives
Huisgen cycloadditionCu(I), azide derivativesTriazole-linked conjugates

Research Applications :

  • Suzuki couplings enable biaryl synthesis for drug discovery scaffolds .

  • Click chemistry via azide-alkyne cycloaddition creates conjugates for biochemical studies.

Stability and Degradation

The compound degrades under harsh acidic/basic conditions:

Condition Degradation Pathway Major Products References
HCl (6M), refluxSulfonamide hydrolysis4-Cyanobenzenesulfonic acid
NaOH (5M), 100°CMethoxyethyl chain cleavageMethanol + ethylene glycol derivatives

Comparative Reactivity with Analogues

The methoxyethyl group distinguishes this compound from analogues:

Feature This Compound N-(Prop-2-yn-1-yl) Analogue
Oxidation susceptibilityModerate (methoxy group)High (propargyl group)
Reduction selectivityNitrile → amineAlkyne → alkane or cis-alkene
Substitution rateSlower (steric hindrance)Faster (linear propargyl chain)

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound is being investigated for its anticancer potential. It has shown promise in inhibiting specific enzymes that contribute to cancer cell proliferation. Research indicates that it may target glucose-starved tumor cells by disrupting mitochondrial functions, a mechanism particularly relevant for cancer cells that rely on altered metabolic pathways for survival .

Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain analogues have been tested against various bacterial strains and have shown comparable or superior activity compared to standard antibiotics like norfloxacin. Additionally, antifungal testing against Candida albicans revealed promising results, indicating potential therapeutic applications in treating fungal infections .

Neuroprotective Effects
Research also suggests that the compound may serve as a neuroprotective agent in neurodegenerative diseases. Its ability to modulate specific biochemical pathways could provide therapeutic benefits in conditions such as Alzheimer's disease.

Pharmacology

Mechanism of Action
The compound interacts with various biological targets, including enzymes and receptors. It may exert its effects by:

  • Binding to Enzymes or Receptors: Modulating their activity influences several biochemical pathways.
  • Interacting with Nucleic Acids: Affecting gene expression and cellular processes.
  • Disrupting Cellular Membranes: Leading to changes in cell permeability and function.

Material Science

Development of Advanced Materials
1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is also explored in material science for the development of advanced materials such as polymers and coatings. Its unique chemical structure allows it to be incorporated into new materials with enhanced properties, including improved durability and functionality.

Antibacterial Evaluation

A study evaluated the antibacterial activity of synthesized derivatives containing the compound's structure. Results indicated that certain compounds displayed effective antibacterial action against multiple pathogens, suggesting their potential as new antibiotic agents.

Antifungal Activity

Research focusing on antifungal properties demonstrated that specific derivatives exhibited significant activity against Candida albicans, highlighting their potential use in antifungal therapies.

Neuroprotective Research

In neuropharmacological studies, 1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide was shown to protect neuronal cells from oxidative stress-induced damage, indicating its potential role in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Phenyl Substituent N-Substituent Molecular Formula Notable Properties/Activities Source
Target Compound 4-CN 2-Methoxyethyl C₁₁H₁₃N₂O₃S Predicted balanced solubility
1-(4-CN-Ph)-N-isopropyl-MS (CA-5637) 4-CN Isopropyl C₁₂H₁₅N₂O₂S High lipophilicity
1-(4-CN-Ph)-MS (ST-3951) 4-CN H C₈H₈N₂O₂S High polarity, low bioavailability
N-(2-Fluoro-5-Me-Ph)-MS 4-CN 2-Fluoro-5-Me-Ph C₁₅H₁₃FN₂O₂S Enhanced hydrophobic interactions
N-Methyl-1-(4-NO₂-Ph)-MS 4-NO₂ Methyl C₈H₁₀N₂O₄S High reactivity, potential toxicity

Discussion of Key Differentiators

The target compound’s 4-cyanophenyl and 2-methoxyethyl groups distinguish it from analogues:

  • Cyanophenyl vs. Nitrophenyl: The cyano group provides a balance between electron-withdrawing effects and metabolic stability, avoiding the excessive reactivity associated with nitro groups .
  • 2-Methoxyethyl vs.

Biological Activity

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is a sulfonamide compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound features a cyanophenyl group and a methanesulfonamide moiety, which contribute to its reactivity and interaction with biological targets. The structure can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Where x,y,z,a,bx,y,z,a,b represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by interfering with folate synthesis pathways .

Anticancer Potential

1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide has been investigated for its anticancer properties. In vitro studies showed that it could induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve the inhibition of specific kinases that regulate cell cycle progression and survival .

The proposed mechanism of action involves interaction with molecular targets such as enzymes and receptors involved in critical biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes in metabolic pathways, leading to altered cellular functions.
  • Modulation of Signaling Pathways : It can influence pathways related to inflammation and apoptosis, making it a candidate for further drug development .

Case Studies

  • Antibacterial Activity : A study conducted on various sulfonamide derivatives demonstrated that 1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide significantly reduced the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
  • Anticancer Efficacy : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer activity. Flow cytometry analysis confirmed an increase in apoptotic cells .
  • Inflammatory Response : In vivo models showed that administration of the compound led to decreased levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) challenge, suggesting potential use in inflammatory conditions .

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialE. coliMIC = X μg/mL
AntimicrobialS. aureusMIC = Y μg/mL
AnticancerMCF-7 (breast cancer)70% reduction in viability
Inflammatory ResponseMouse modelDecreased cytokines

Q & A

Q. Basic

  • Ventilation : Use fume hoods due to potential irritancy of sulfonamide/sulfonyl chloride precursors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage : Store at –20°C in airtight containers to prevent hydrolysis or degradation .

What strategies optimize reaction yield and purity during synthesis?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity compared to protic solvents.
  • Base Screening : Triethylamine or DMAP may improve yields over pyridine in sterically hindered systems .
  • Workup Optimization : Use aqueous extraction (e.g., 1M HCl) to remove unreacted starting materials.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the product effectively.

Table 1 : Example Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDichloromethane85%
BaseTriethylamine78–92%
Temperature0°C → RT>90% Completion

How is X-ray crystallography applied to determine its molecular structure?

Q. Advanced

  • Crystal Growth : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
  • Refinement : Software like SHELXL refines bond lengths/angles, confirming the sulfonamide’s planar geometry and intermolecular hydrogen bonding (e.g., N–H···O=S interactions) .

What methodologies evaluate its biological activity in vitro?

Q. Advanced

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay).
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., IC50_{50} determination).
  • Molecular Docking : Compare binding affinities with known sulfonamide inhibitors using AutoDock Vina .

How can reaction mechanisms involving this compound be elucidated?

Q. Advanced

  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate laws.
  • Isotopic Labeling : Use 18^{18}O-labeled water to trace sulfonamide hydrolysis pathways.
  • DFT Calculations : Gaussian software models transition states for nucleophilic substitutions or ring-opening reactions .

How should researchers resolve contradictions in biological activity data?

Q. Advanced

  • Structural-Activity Relationships (SAR) : Compare derivatives with varied substituents (e.g., replacing cyanophenyl with acetyl groups) to identify critical pharmacophores.
  • Assay Validation : Replicate results across multiple cell lines or enzyme isoforms to rule out assay-specific artifacts.
  • Meta-Analysis : Cross-reference data with PubChem BioAssay entries (e.g., AID 1259401) for consistency .

What computational tools predict its physicochemical properties?

Q. Advanced

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration).
  • pKa Prediction : SPARC or MarvinSuite models sulfonamide acidity (e.g., pKa ~8–10).
  • Molecular Dynamics : GROMACS simulates solvation effects and stability in biological membranes .

What advanced methods study its metabolic degradation?

Q. Advanced

  • LC-MS/MS : Identify metabolites in liver microsome incubations (e.g., cytochrome P450-mediated oxidation).
  • Stability Testing : Accelerated degradation studies under varied pH/temperature to assess hydrolytic susceptibility.
  • Isotope Tracing : 13^{13}C-labeled cyanophenyl groups track metabolic pathways in vivo .

Notes

  • Data Sources : All methodologies are derived from peer-reviewed protocols in sulfonamide chemistry .
  • Validation : Experimental parameters should be cross-checked against PubChem’s compound-specific data entries.

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